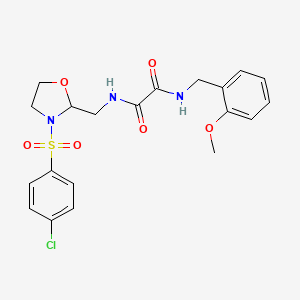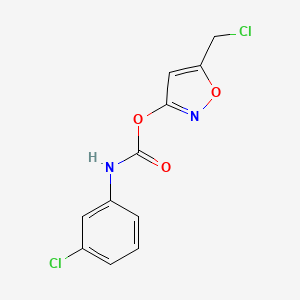![molecular formula C15H24ClN5O2 B2993566 Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate CAS No. 2377030-94-7](/img/structure/B2993566.png)
Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate” is a chemical compound with the CAS Number: 2377034-61-0 . It has a molecular weight of 313.79 . It is in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl-4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . In another example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-4-6-19(7-5-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20) . The InChI key is DCDFKRVSCMHLAC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.79 . It is in powder form and is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Environmental Monitoring and Regulation Impact : A study on the temporal concentration changes of various organic pollutants, including Terbutryn (a compound related to triazines), in freshwater streams in Germany, discusses the impact of regulations on environmental concentrations of these pollutants. The research highlights how legislation and consumer pressure can influence the presence of specific compounds in the environment, which could be relevant for understanding the environmental behavior of similar triazine compounds (Quednow & Püttmann, 2009).
Polymer Synthesis and Properties : Research on the synthesis of polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol provides insights into how similar tert-butyl and triazine-based compounds might be used in polymer chemistry. The study showcases the solubility, thermal stability, and film-forming properties of these polyamides, which could be analogous to applications for "Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate" in material science (Hsiao, Yang & Chen, 2000).
Synthetic Organic Chemistry : A study on tert-butyl phenylazocarboxylates, which share a tert-butyl group with the compound , discusses their use as building blocks in synthetic organic chemistry. It highlights the versatility of these compounds in nucleophilic substitutions and radical reactions, which could be relevant for understanding the chemical behavior and potential synthetic applications of "this compound" (Jasch, Höfling & Heinrich, 2012).
Development of tert-Butylating Reagents : A study introduces a tert-butylating reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine, for acid-catalyzed tert-butylation of alcohols and carboxylic acids. This could indicate the potential of "this compound" to act as an intermediate or reagent in similar chemical transformations (Yamada et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O2/c1-15(2,3)23-14(22)21-8-5-6-11(7-9-21)20(4)13-18-10-17-12(16)19-13/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUWVULDZIMXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=NC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
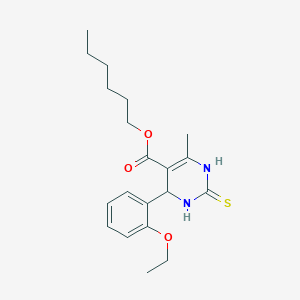
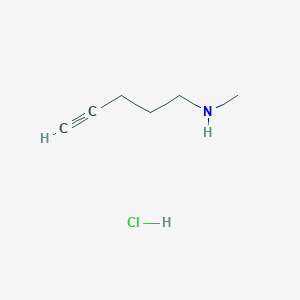

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)
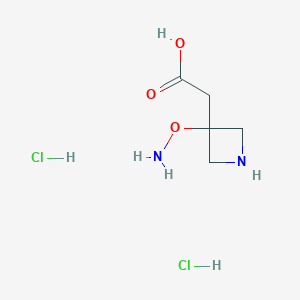
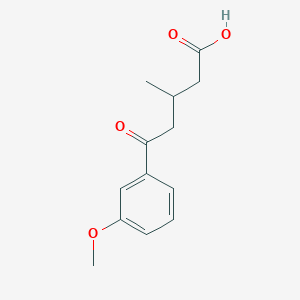
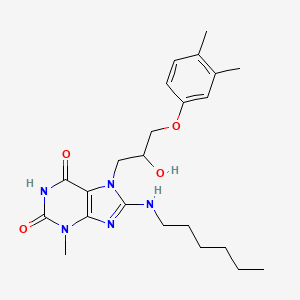
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)

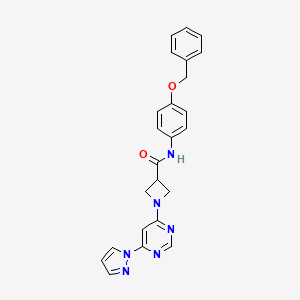

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2993500.png)
